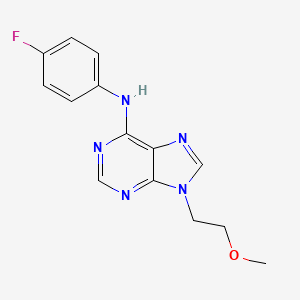

N-(4-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine

Description

N-(4-Fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative characterized by a 4-fluorophenyl group at the N6 position and a 2-methoxyethyl substituent at the N9 position of the purine core. Purines are biologically significant heterocycles involved in nucleotide metabolism, signaling, and drug design.

Properties

IUPAC Name |

N-(4-fluorophenyl)-9-(2-methoxyethyl)purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN5O/c1-21-7-6-20-9-18-12-13(16-8-17-14(12)20)19-11-4-2-10(15)3-5-11/h2-5,8-9H,6-7H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRPDEGUDVTVIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2-methoxyethylamine.

Formation of Intermediate: The initial step involves the reaction of 4-fluoroaniline with a suitable protecting group to form an intermediate compound.

Purine Ring Formation: The protected intermediate is then subjected to cyclization reactions to form the purine ring structure.

Deprotection and Final Coupling: The protecting group is removed, and the resulting intermediate is coupled with 2-methoxyethylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes:

Catalysts and Solvents: The use of specific catalysts and solvents to enhance reaction efficiency.

Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.

Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural Comparison

The table below compares key structural features of N-(4-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine with analogous purin-6-amines:

Key Observations :

- The 4-fluorophenyl group at N6 is shared with , but the latter lacks the N9 2-methoxyethyl chain, instead incorporating a morpholino group at C4.

- The 2-methoxyethyl group at N9 is unique to the target compound; most analogs feature bulkier substituents (e.g., isopropyl, benzyl) or lack N9 modifications entirely.

- Chlorine at C2 is common in antifungal analogs , whereas the target compound retains an unmodified C2 position.

Comparison of Yields :

The target compound’s synthesis may face challenges in regioselective alkylation at N9 due to competing reactions at other nitrogen sites .

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, comparisons with analogs provide insights:

Physicochemical Properties :

| Compound | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| Target Compound | 2.1 | 0.15 (PBS) | Moderate (CYP3A4 substrate) |

| 2-Chloro-N-(4-methoxybenzyl)-9-isopropyl-9H-purin-6-amine | 3.5 | 0.08 (PBS) | Low (CYP2D6 substrate) |

| 6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine | 3.8 | 0.05 (PBS) | High (resists oxidation) |

Notable Trends:

- The target compound’s 2-methoxyethyl chain likely reduces logP compared to isopropyl or benzyl analogs, enhancing aqueous solubility.

- Fluorine at N6 may confer metabolic stability by resisting oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.